N'-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide
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Overview
Description
N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide is a synthetic organic compound characterized by the presence of a 4-chlorophenyl group, an acetyl group, and a nitrobenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide typically involves the acylation of 4-nitrobenzenecarboximidamide with 4-chlorophenylacetyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of water as a solvent and the minimization of waste, can be applied to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be replaced by other acyl groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield 4-nitrobenzenecarboximidamide and 4-chlorophenylacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Acyl chlorides, bases like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: 4-amino-N’-{[(4-chlorophenyl)acetyl]oxy}benzenecarboximidamide.
Substitution: Various N’-{[(4-chlorophenyl)acetyl]oxy}-4-substituted benzenecarboximidamides.
Hydrolysis: 4-nitrobenzenecarboximidamide and 4-chlorophenylacetic acid.
Scientific Research Applications
N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers use the compound to study its effects on cellular processes and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N’-{[(4-bromophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide
- N’-{[(4-methylphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide
- N’-{[(4-fluorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide
Uniqueness
N’-{[(4-chlorophenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c16-12-5-1-10(2-6-12)9-14(20)23-18-15(17)11-3-7-13(8-4-11)19(21)22/h1-8H,9H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGUZIWRTIFUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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